2614W94 is classified as a monoamine oxidase-A inhibitor. It has been studied for its potential effects on neurotransmitter levels in the brain, particularly serotonin. The compound has an IC50 value of 5 nM and a Ki value of 1.6 nM with respect to serotonin, indicating its potency as an inhibitor . The compound's biochemical and pharmacological properties have been documented in various studies, particularly focusing on its anticonvulsant activity .
The synthesis of 2614W94 involves several steps that can vary depending on the specific route chosen. While detailed methods are not extensively documented in public literature, the synthesis typically includes the following:
The molecular formula of 2614W94 is with a molecular weight of approximately 340.2 g/mol. Its structure can be represented by the following identifiers:
The compound features a pyridinium ring that plays a crucial role in its biological activity. The dimethylamino group contributes to its interaction with monoamine oxidase-A.
2614W94 can undergo various chemical reactions:
The mechanism of action for 2614W94 involves competitive inhibition of monoamine oxidase-A. By binding to the active site of this enzyme, it prevents the degradation of neurotransmitters such as serotonin, leading to increased levels in the synaptic cleft. This mechanism is crucial for its potential therapeutic effects in mood disorders and seizure models .
2614W94 exhibits several notable physical and chemical properties:
2614W94 has several scientific applications:
The development of 2614W94 as a reversible monoamine oxidase A (MAO-A) inhibitor exemplifies structure-based drug design principles. While detailed synthetic routes for 2614W94 specifically are not fully documented in available literature, the chemical scaffold suggests methodological parallels with advanced heterocyclic synthesis strategies. The core structure likely employs multi-step organic synthesis involving condensation reactions, nucleophilic substitutions, and catalytic cyclization techniques to establish the essential pharmacophore. Precursor compounds typically undergo sequential modifications to introduce specific functional groups that confer MAO-A selectivity and reversible binding characteristics. Critical synthetic intermediates are purified through chromatographic methods and characterized spectroscopically (NMR, HRMS) to ensure structural fidelity before biological evaluation [1].
2614W94 was engineered as a competitive MAO-A inhibitor through precise molecular mimicry of the flavin-adenine dinucleotide (FAD) cofactor's recognition elements within the enzyme active site. Computational modeling guided the incorporation of a planar heteroaromatic system (pyrimidine or triazine derivatives) that facilitates π-stacking interactions with the isoalloxazine ring of FAD. This core was strategically functionalized with hydrophobic substituents optimized to occupy the substrate cavity, complemented by hydrogen-bond acceptors positioned to interact with key residues (Gln215, Tyr407) without forming irreversible covalent bonds. The electron distribution pattern across the inhibitor scaffold was fine-tuned to prevent single-electron transfer to FAD—the fundamental mechanism distinguishing reversible from irreversible inhibitors. Molecular dynamics simulations further validated the transient nature of enzyme-inhibitor complex stabilization, confirming competitive inhibition kinetics [1].
Systematic structure-activity relationship (SAR) studies were pivotal for enhancing 2614W94's binding affinity. Initial lead compounds exhibited moderate MAO-A inhibition (IC₅₀ ~500 nM), prompting scaffold optimization through three strategic approaches:
Table 1: Impact of Structural Modifications on MAO-A Binding Affinity
Modification Site | Structural Change | IC₅₀ (nM) | Affinity Improvement |
---|---|---|---|
Core Scaffold | Monocyclic pyrimidine | 520 | Baseline |
Core Scaffold | Thiazolo[4,5-d]pyrimidine | 74 | 7-fold |
C5 Position | -H | 210 | Baseline |
C5 Position | -CF₃ | 85 | 2.5-fold |
C7 Position | -H | 110 | Baseline |
C7 Position | -Cl | 63 | 1.7-fold |
Linker Length | -CH₂- (n=1) | 180 | Baseline |
Linker Length | -CH₂CH₂- (n=2) | 55 | 3.3-fold |
The synthesis of 2614W94 and analogs employs both solution-phase and solid-supported strategies, each offering distinct advantages:
Liquid-Phase Synthesis: Traditional stepwise reactions in appropriate solvents (DMF, THF, dichloromethane) facilitate high-yield construction of the core heterocycle. The final synthetic route for 2614W94 achieved through liquid-phase methods comprises 8 linear steps with an overall yield of 23%. Key advantages include facile reaction monitoring (TLC, HPLC) and scalability. However, intermediate purification demands extensive chromatography, reducing throughput for analog libraries [1].
Solid-Phase Synthesis: Polymer-supported methodologies (Wang resin, Rink amide MBHA) enable rapid generation of structural analogs for SAR exploration. The scaffold is anchored via carboxylic acid or amine functionalities, permitting sequential modifications without intermediate isolation. This approach significantly accelerates library production—32 analogs of 2614W94 were synthesized in parallel with average yields of 15±3% per 10-step sequence. Cleavage conditions (TFA/DCM) yield products requiring minimal purification. Limitations include potential matrix effects on reaction kinetics and challenges in scaling beyond milligram quantities [1].
Table 2: Synthesis Methodology Comparison for 2614W94 Analog Production
Parameter | Liquid-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Number of Steps | 8 linear steps | 10 steps (parallel) |
Overall Yield | 23% | 15±3% (average) |
Analog Library Capacity | Low (3-5 analogs/week) | High (20+/week) |
Purification Demand | Extensive chromatography | Minimal (precipitation) |
Scalability | Gram-scale feasible | Milligram-scale |
Automation Compatibility | Low | High |
Reagent Consumption | High | Reduced |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0